methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
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Overview
Description
1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo various functionalization reactions such as hydroxylation, acetylation, and esterification. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield phenanthrenequinones, while reduction of the carbonyl groups may produce phenanthrenediols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl and carbonyl groups may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The phenanthrene core structure may also play a role in stabilizing these interactions through π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenanthrenecarboxylic acid derivatives with different functional groups.
- Phenanthrenequinones and phenanthrenediols.
- Other polycyclic aromatic hydrocarbons with similar structures.
Uniqueness
The uniqueness of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1379770-00-9 |
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Molecular Formula |
C23H30O7 |
Molecular Weight |
418.5 |
IUPAC Name |
methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-11(2)13-9-14-17(15(25)10-13)23(5)16(26)7-8-22(4,21(28)29-6)20(23)19(18(14)27)30-12(3)24/h9-11,18-20,25,27H,7-8H2,1-6H3 |
InChI Key |
PRXFPPAVWQDTHT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C |
Origin of Product |
United States |
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